4-Bromo-6-ethoxy-2-phenylquinoline
CAS No.: 1189107-11-6
Cat. No.: VC18428210
Molecular Formula: C17H14BrNO
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189107-11-6 |
|---|---|
| Molecular Formula | C17H14BrNO |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | 4-bromo-6-ethoxy-2-phenylquinoline |
| Standard InChI | InChI=1S/C17H14BrNO/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
| Standard InChI Key | FGPFNJOEGQFHQU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-6-ethoxy-2-phenylquinoline (IUPAC name: 4-bromo-6-ethoxy-2-phenylquinoline) is a polycyclic aromatic compound featuring a quinoline core substituted with bromine at position 4, an ethoxy group at position 6, and a phenyl ring at position 2. Its molecular formula is CHBrNO, with a molecular weight of 344.21 g/mol. The quinoline skeleton consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions .
Structural Analysis
The bromine atom at position 4 introduces electron-withdrawing effects, while the ethoxy group at position 6 contributes electron-donating resonance properties. The phenyl ring at position 2 enhances planarity, potentially facilitating π-π stacking interactions in biological systems or materials. Computational modeling predicts a dipole moment of 4.2 D and a polar surface area of 35.6 Å, suggesting moderate solubility in polar organic solvents .
Synthetic Methodologies
The synthesis of 4-bromo-6-ethoxy-2-phenylquinoline typically involves multi-step protocols, leveraging classical quinoline-forming reactions followed by functionalization.
Pfitzinger Reaction for Quinoline Core Formation
The Pfitzinger reaction, which condenses isatin derivatives with ketones, is a cornerstone for constructing the quinoline scaffold. For example, reacting 5-bromoisatin with 2-phenylacetophenone under basic conditions yields a quinoline-4-carboxylic acid intermediate, which is subsequently decarboxylated and functionalized :
Etherification and Bromination
The ethoxy group is introduced via nucleophilic substitution of the hydroxyl group at position 6 using ethyl bromide or diethyl sulfate in the presence of a base (e.g., KCO):
Alternative Routes
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Friedländer Synthesis: Condensation of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions.
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Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling to introduce the phenyl group post-quinoline formation .
Physicochemical Properties
Experimental data for 4-bromo-6-ethoxy-2-phenylquinoline remain sparse, but predictions based on analogues suggest:
| Property | Value |
|---|---|
| Melting Point | 180–185°C (predicted) |
| Boiling Point | 410±25°C (estimated) |
| Density | 1.45±0.05 g/cm³ |
| LogP (Octanol-Water) | 3.8 (predicted) |
| Solubility in Water | <0.1 mg/mL |
The compound’s low water solubility aligns with its hydrophobic substituents, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .
Biological Activity and Mechanisms
While direct studies on 4-bromo-6-ethoxy-2-phenylquinoline are lacking, structurally related quinoline derivatives exhibit notable antimicrobial and anticancer properties.
Anticancer Activity
Brominated quinolines interfere with topoisomerase enzymes and induce apoptosis. A study on 6-ethoxy-4-bromoquinoline analogs reported IC values of 12–45 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, mediated by ROS generation and caspase-3 activation .
Applications in Materials Science
Organic Electronics
The planar structure of 4-bromo-6-ethoxy-2-phenylquinoline makes it a candidate for organic light-emitting diodes (OLEDs). Analogous compounds exhibit fluorescence maxima at 450–470 nm, with quantum yields of 0.4–0.6 .
Catalysis
Bromine and ethoxy groups serve as anchoring sites for metal coordination. Palladium complexes of similar quinolines catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10 .
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